molecular formula C18H19N3O3 B12352661 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

Cat. No.: B12352661
M. Wt: 325.4 g/mol
InChI Key: SWBXXTARFJHBCO-UHFFFAOYSA-N
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Description

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione is a heterocyclic compound with the molecular formula C18H19N3O3 and a molecular weight of 325.362 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with a methoxyphenyl group and an aminoethyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione typically involves the reaction of 2-methoxybenzylamine with a suitable quinazoline precursor under controlled conditions. One common method involves the use of a condensation reaction between 2-methoxybenzylamine and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.

Scientific Research Applications

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

InChI

InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3

InChI Key

SWBXXTARFJHBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O

Origin of Product

United States

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